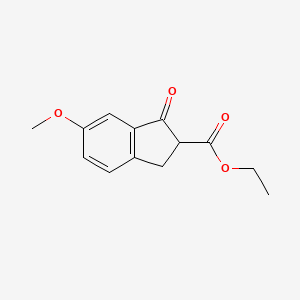
Ethyl 6-methoxy-indan-1-one-2-carboxylate
Cat. No. B8320010
M. Wt: 234.25 g/mol
InChI Key: YBHPNCXDWWQQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05264458
Procedure details


32.0 g (0.145 mol) of ethyl 6-methoxy-indan-1-one-2-carboxylate [cf. H. O. House, C. B. Hudson, J. Org. Chem. 35 (1970) 3, 647-651] are hydrogenated with 20 bar of H2 at 50° C. for 5 h in 180 ml of MeOH in the presence of 5 g of palladium/carbon (5% strength) as a catalyst. The catalyst is filtered off, the methanol is stripped off in vacuo and the residue is distilled in a bulb tube furnace.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:9]2=O)=[CH:5][CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][CH:4]=1)[CH2:7][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CC(C(C2=C1)=O)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled in a bulb tube furnace
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C2CC(CC2=CC1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
